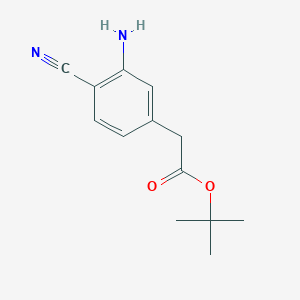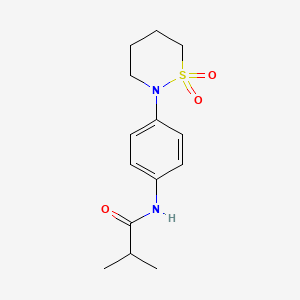
1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid” is a complex organic molecule. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the number and type of atoms in the molecule, their connectivity, and their spatial arrangement.Chemical Reactions Analysis
The Boc group in the compound is stable towards most nucleophiles and bases . This makes it possible to carry out a variety of chemical reactions without affecting the Boc group. For example, the Boc group can be used in peptide synthesis, where it protects the amino group during the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(((tert-Butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylic acid”, include a molecular weight of 215.25, and it appears as a white to almost white powder to crystal . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Continuous Photo Flow Synthesis
The compound has been utilized in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives using continuous photo flow chemistry. This process is important for the preparation of various biologically active compounds and materials containing cyclobutane ring systems labeled with deuterium atoms, demonstrating its utility in the synthesis of internal standards of drug candidate compounds for quantitative mass spectrometry analyses in nonclinical and clinical pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Synthesis of Stereoisomers
Another study focused on the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening known literature procedures for these syntheses. These unnatural amino acids, obtained through simple adjustments of reaction conditions, serve as valuable tools for research in the synthesis of peptides and peptidomimetics (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Development of β-Dipeptides
Research has also been conducted on the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, leading to the creation of enantiomeric β-amino acids and subsequently, enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These products represent the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, showcasing the compound's utility in peptide synthesis and the development of novel peptidomimetics (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).
Metathesis in Synthesis
Additionally, 1-hydroxycycloalkene-1-carboxylic-acid derivatives have been synthesized from related compounds, illustrating a flexible method for creating novel building blocks for the synthesis of enantiomerically pure compounds. This methodology, involving double enolate alkylation followed by ring-closing metathesis, highlights the compound's role in enabling new synthetic routes for complex organic molecules (Rapado, Bulugahapitiya, & Renaud, 2000).
Safety and Hazards
Direcciones Futuras
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . These compounds can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . Future research may focus on expanding the applicability of AAILs and exploring new synthetic routes using these compounds .
Propiedades
IUPAC Name |
3-hydroxy-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-11(8(14)15)4-7(13)5-11/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEWHOKHMYVEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137648-38-3 |
Source


|
| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)
![methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)
![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)

![5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)

![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)
![methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2976405.png)
